N-(4-(2-((2-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including an isopropylphenyl group, an amino group, a thiazol group, and a dihydropyridine group. These groups suggest that the compound could have a variety of chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazol and dihydropyridine groups suggests that the compound could have aromatic properties, as these groups often contribute to the stability and reactivity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups it contains. For example, the amino group could participate in acid-base reactions, while the thiazol and dihydropyridine groups could undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the amino group could affect its solubility in different solvents .Scientific Research Applications
Synthesis and Biological Activity
1. Antimicrobial and Antitumor Activities
Research has highlighted the synthesis of novel heterocyclic compounds, including derivatives of thiazole, that have shown significant antimicrobial and antitumor activities. For instance, synthesized thiazole derivatives have been applied for dyeing polyester fabrics, where they exhibited high efficiency based on in vitro screening for their antioxidant activity, antitumor activity against specific carcinoma cell lines, and antimicrobial activity against various pathogenic bacteria and fungi (Khalifa et al., 2015).
2. Kinase Inhibition for Oncology Indications
A series of substituted thiazole carboxamides was identified as potent Src/Abl kinase inhibitors with excellent antiproliferative activity against various tumor cell lines. A specific compound demonstrated complete tumor regression in preclinical models, highlighting the potential for oncology applications (Lombardo et al., 2004).
3. Antibacterial Agents
Novel analogs of thiazole-substituted compounds were synthesized and showed promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. This indicates the potential for developing new antibacterial agents from thiazole derivatives (Palkar et al., 2017).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-oxo-N-[4-[2-oxo-2-(2-propan-2-ylanilino)ethyl]-1,3-thiazol-2-yl]-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-12(2)14-6-3-4-8-16(14)23-17(25)10-13-11-28-20(22-13)24-19(27)15-7-5-9-21-18(15)26/h3-9,11-12H,10H2,1-2H3,(H,21,26)(H,23,25)(H,22,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWBKRZLTDWXJKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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